5-(Aminomethyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one is a chemical compound belonging to the class of benzimidazole derivatives. This compound has gained attention due to its potential biological activities and applications in medicinal chemistry. It is recognized for its structural features that contribute to its reactivity and biological interactions.
The compound can be synthesized through various methods, primarily involving the modification of existing benzimidazole structures. Notable sources for its synthesis include academic research articles and chemical databases that document its properties and reactions.
5-(Aminomethyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one is classified under:
The synthesis of 5-(Aminomethyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one typically involves:
The synthesis can be performed using a one-pot reaction where the starting materials are combined with the reagents in a solvent like ethanol or water. The reaction temperature and time are crucial for optimizing yield and purity.
The molecular structure of 5-(Aminomethyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one features:
5-(Aminomethyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one can participate in various chemical reactions:
Reactions are generally carried out under controlled conditions to prevent side reactions and ensure high selectivity. Analytical techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are used to monitor reaction progress.
The mechanism of action for 5-(Aminomethyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one involves:
Studies on enzyme kinetics and binding affinities provide quantitative data on its mechanism of action, often revealing insights into its potential therapeutic applications.
Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are utilized to confirm the identity and purity of the synthesized compound.
5-(Aminomethyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one has several potential applications:
This compound exemplifies the importance of benzimidazole derivatives in pharmaceutical research and development, highlighting their versatility and potential therapeutic benefits.
The benzimidazolone core (1,3-dihydro-2H-benzimidazol-2-one) serves as a versatile molecular template with exceptional hydrogen-bonding capacity and aromatic character. This bicyclic system exhibits tautomeric equilibrium between 2-hydroxybenzimidazole and 2-benzimidazolone forms, though X-ray crystallographic analyses confirm the predominant existence as the carbonyl tautomer in solid state [5]. The planar configuration facilitates π-π stacking interactions with biological targets, while the hydrogen bond donor/acceptor pairs (N-H and C=O) enable recognition by enzyme active sites and receptor domains [3]. These features make benzimidazolones excellent bioisosteres for purine nucleotides, allowing them to participate in critical biomolecular interactions within biological systems .
Table 1: Fundamental Structural Properties of Key Benzimidazolone Derivatives
Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | logP | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
---|---|---|---|---|---|---|
5-(Aminomethyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one | 886508-53-8 | C₁₀H₁₄N₃O | 191.23 [1] [2] | 0.23 [7] | 1 (NH) | 3 (N,O) |
5-(Aminomethyl)-1,3-dihydro-2H-benzimidazol-2-one (unsubstituted) | - | C₈H₉N₃O | 163.18 | -0.85* | 2 (2NH) | 3 (N,O) |
5-Amino-1,3-dihydro-2H-benzimidazol-2-one | 95-23-8 | C₇H₇N₃O | 149.15 [6] | 0.67* | 3 (2NH, NH₂) | 2 (N,O) |
1,3-Dimethyl-1,3-dihydro-2H-benzimidazol-2-one | 53439-88-6 | C₉H₁₀N₂O | 162.19 [7] | 1.15* | 0 | 2 (N,O) |
*Calculated values based on structural analogs
The introduction of methyl groups at the N1 and N3 positions substantially modifies the core's electronic distribution and steric profile. Methylation eliminates the N-H hydrogen bond donor capacity while increasing electron density on the adjacent nitrogen atoms. This modification enhances lipophilicity (logP increase from -0.85 in unsubstituted aminomethyl derivative to 0.23 in dimethylated compound) and improves metabolic stability by blocking potential oxidative metabolism at nitrogen atoms [1] [7]. The crystallographic data of related dimethylbenzimidazolones reveals a nearly coplanar arrangement between the benzene and imidazolone rings, with methyl groups oriented perpendicular to the plane, creating minimal steric hindrance for target binding . This structural conservation across derivatives enables predictable molecular docking against biological targets, particularly epigenetic regulators and tubulin polymerization sites [9].
Strategic placement of aminomethyl at C5 significantly enhances the pharmacological potential of benzimidazolone derivatives. This primary amine group introduces a flexible hydrogen-bonding extension that can form salt bridges with acidic residues in target proteins while serving as a synthetic handle for further derivatization [1] [8]. The protonated aminomethyl group (+NH₃ under physiological conditions) dramatically increases water solubility compared to unsubstituted benzimidazolones, addressing a key limitation in drug development for this scaffold. Molecular modeling studies demonstrate that the 5-aminomethyl orientation allows optimal projection into hydrophilic pockets of epigenetic targets like histone deacetylases (HDACs) and DNA methyltransferases (DNMTs) .
Table 2: Impact of Substituents on Molecular Properties and Bioactivity
Substituent Position | Functional Group | Key Molecular Modifications | Biological Consequences |
---|---|---|---|
N1 & N3 | Methyl | • Loss of H-bond donor capacity• Increased lipophilicity (logP +0.4 vs unmethylated)• Enhanced metabolic stability | • Improved blood-brain barrier penetration• Resistance to oxidative metabolism• Reduced plasma protein binding |
C5 | Aminomethyl | • Introduction of cationic center at physiological pH• Enhanced water solubility• Additional H-bond donor/acceptor | • Stronger interactions with epigenetic targets • Potential for tubulin binding [9]• Improved pharmacokinetics |
C6 | Unsubstituted | • Preserved aromatic character• Minimal steric interference | • Allows π-stacking with hydrophobic enzyme pockets• Space for additional modifications in lead optimization |
The synergistic effect of combining N-methylation with C5-aminomethyl substitution creates molecules with optimized drug-like properties. The dimethyl groups provide steric protection against enzymatic degradation while the aminomethyl facilitates targeted interactions. This combination proves particularly effective in anticancer applications where benzimidazolones function as multi-target inhibitors against epigenetic regulators. Specifically, the 5-aminomethyl-1,3-dimethyl derivative demonstrates enhanced inhibition of histone deacetylase (HDAC) isoforms and DNA methyltransferases (DNMTs) compared to monosubstituted analogs . The aminomethyl group serves as a zinc-binding motif in HDAC active sites, while the dimethylated benzimidazolone core intercalates into DNA minor grooves, disrupting protein-DNA interactions essential for cancer proliferation .
Table 3: Synthetic Intermediates for 5-(Aminomethyl)-1,3-dimethylbenzimidazolone Derivatives
Precursor Compound | CAS Number | Role in Synthesis | Typical Yield | Key Transformation |
---|---|---|---|---|
4-(Aminomethyl)-3-N-methyl-N-(2-nitroanilino)butanamide | Not reported | Nitroaromatic intermediate for reduction-cyclization | 65-75% [1] | Reduction of nitro group followed by thermal cyclization |
4-(Aminomethyl)-2-N-methylaminoaniline dihydrochloride | 886508-53-8* | Direct cyclization precursor | >85% [2] | Condensation with triethyl orthoacetate |
3-(Aminomethyl)-4-methylthioaniline | Not reported | Thioether intermediate for functionalization | 60-70% [8] | Oxidative desulfurization-amination |
5-(Cyanomethyl)-1,3-dimethylbenzimidazol-2-one | 53439-88-6† | Nitrile intermediate for reduction | 90-95% [10] | Catalytic hydrogenation to aminomethyl |
*CAS corresponds to final product hydrochloride salt [2]; †CAS corresponds to structural analog
The reactivity profile of the aminomethyl group enables diverse chemical transformations crucial for lead optimization. This functionality undergoes acylation, reductive amination, urea formation, and sulfonylation without affecting the benzimidazolone core [1] [8]. Such transformations generate libraries of analogs for structure-activity relationship studies. For instance, acylation of the primary amine produces amide derivatives with enhanced tubulin polymerization inhibition, while reductive amination creates tertiary amines that improve blood-brain barrier penetration [9]. The electronic influence of the aminomethyl group activates the adjacent C4 and C6 positions toward electrophilic substitution, allowing regioselective halogenation or nitration for further diversification . These synthetic advantages, combined with the compound's balanced physicochemical properties (molecular weight 191.23 g/mol, logP 0.23, TPSA ~50 Ų), position it as an ideal starting point for developing targeted therapies against cancer and infectious diseases [1] [7].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1